molecular formula C8H10N2O2 B1465926 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1103427-25-3

1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1465926
CAS No.: 1103427-25-3
M. Wt: 166.18 g/mol
InChI Key: CBBXSDWRLKFMCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid (CAS 1103427-25-3) is a pyrazole derivative with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol. Its structure features a cyclopropylmethyl group attached to the pyrazole nitrogen and a carboxylic acid moiety at the 4-position . The compound is typically stored at room temperature as a powder and exhibits moderate safety risks, including hazards related to skin/eye irritation and toxicity if ingested (H302, H315, H319, H335) . Its IUPAC name, 1-(cyclopropylmethyl)pyrazole-4-carboxylic acid, reflects its bicyclic substituent, which distinguishes it from simpler alkyl or aryl-substituted pyrazole analogs.

Properties

IUPAC Name

1-(cyclopropylmethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-8(12)7-3-9-10(5-7)4-6-1-2-6/h3,5-6H,1-2,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBXSDWRLKFMCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1103427-25-3
Record name 1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

N-Alkylation of Pyrazole-4-carboxylic Acid

A common method involves alkylation of 1H-pyrazole-4-carboxylic acid or its ester derivatives with cyclopropylmethyl halides under basic conditions.

  • Reaction conditions:

    • Base: potassium carbonate or sodium hydride
    • Solvent: polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF)
    • Temperature: room temperature to reflux
  • Procedure:
    The pyrazole-4-carboxylic acid ester is treated with cyclopropylmethyl bromide or chloride in the presence of base, leading to selective N1-alkylation. Subsequent hydrolysis of the ester yields the target carboxylic acid.

  • Advantages:

    • Straightforward and high regioselectivity for N1 position
    • Moderate to good yields (50-80%) reported in related pyrazole alkylations
  • Limitations:

    • Requires careful control of reaction conditions to avoid O-alkylation or multiple alkylations
    • Purification may require crystallization or chromatography

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
N-Alkylation of pyrazole acid Pyrazole-4-carboxylic acid ester, cyclopropylmethyl halide, K2CO3 DMF or THF, RT to reflux 50-80 Regioselective, straightforward Possible side reactions, purification needed
Cyclization with hydrazine Cyclopropylmethyl hydrazine, β-ketoester Ethanol, reflux, acid/base catalyst 60-75 One-pot synthesis, substitution control Availability of hydrazine, side reactions
Pd-catalyzed cross-coupling Pd catalyst, boronic acids, base Dioxane/water, 80 °C, overnight Variable Versatile, functional group tolerance Requires expensive catalysts, optimization needed

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions (Table 1).

Reaction TypeReagents/ConditionsProductYieldCitation
Esterification SOCl₂ → ROH (e.g., ethanol), H₂SO₄ catalystEthyl 1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylate75–85%
Amide Formation HATU, DIEA, DCM, amine coupling partner1-(Cyclopropylmethyl)-N-(substituted)-1H-pyrazole-4-carboxamide60–78%
  • Mechanistic Notes :

    • Conversion to the acid chloride (via SOCl₂) precedes esterification.

    • Amide bonds form via activation with coupling agents like HATU, facilitating reaction with primary/secondary amines .

Decarboxylation

Decarboxylation eliminates the carboxylic acid group under specific conditions:

Reagents/ConditionsProductYieldCitation
Cu, quinoline, 200–220°C1-(Cyclopropylmethyl)-1H-pyrazole65–70%
  • Application : Generates the parent pyrazole scaffold for further functionalization.

Functionalization of the Pyrazole Ring

The pyrazole ring participates in electrophilic substitution and cross-coupling reactions (Table 2).

Reaction TypeReagents/ConditionsProductYieldCitation
Halogenation PCl₅, POCl₃, 80–100°C4-Chloro-1-(cyclopropylmethyl)-1H-pyrazole55–60%
Suzuki Coupling Pd(dppf)Cl₂, K₃PO₄, aryl boronic acid4-Aryl-1-(cyclopropylmethyl)-1H-pyrazole40–50%
  • Key Considerations :

    • Halogenation at the 4-position requires activation of the pyrazole ring.

    • Suzuki coupling necessitates a halogen substituent (e.g., bromine) introduced via prior functionalization .

Reduction and Oxidation

The cyclopropylmethyl group and pyrazole ring exhibit stability under standard redox conditions:

Reaction TypeReagents/ConditionsOutcomeCitation
Reduction LiAlH₄, THFNo reaction (cyclopropane ring remains intact)
Oxidation KMnO₄, H₂O/acetoneDegradation observed; no stable oxidized products
  • Insight : The cyclopropyl group’s strain confers resistance to ring-opening under mild conditions.

Salt Formation

The carboxylic acid forms stable salts with inorganic bases:

BaseProductApplicationCitation
NaOHSodium 1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylateImproved solubility for aqueous reactions

Heterocycle Functionalization

The pyrazole nitrogen can be alkylated or arylated, though steric hindrance from the cyclopropylmethyl group limits reactivity:

Reaction TypeReagents/ConditionsOutcomeCitation
N-Alkylation NaH, alkyl halideLow yield (<20%) due to steric effects

Scientific Research Applications

Medicinal Chemistry

1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid has been studied for its potential therapeutic effects, particularly in the following areas:

  • Anti-inflammatory Agents : Research indicates that compounds in the pyrazole class, including this compound, can interact with enzymes involved in inflammatory pathways. This suggests potential applications in managing inflammatory diseases .
  • Analgesic Properties : The compound may exhibit analgesic (pain-relieving) effects through its modulation of biological targets related to pain signaling pathways. Further studies are needed to elucidate its efficacy and mechanisms of action .

Biochemical Research

The compound serves as an organic buffer in biological and biochemical experiments. Its stability and reactivity make it a useful tool for studying enzyme kinetics and metabolic pathways .

Synthesis and Derivatives

Various methods have been developed for synthesizing this compound, often involving cyclization reactions or modifications of existing pyrazole derivatives. The unique cyclopropyl substituent may influence the compound's solubility and biological activity compared to other pyrazole derivatives .

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group and the pyrazole ring contribute to the compound’s binding affinity and specificity. The carboxylic acid group can form hydrogen bonds with target proteins, enhancing the compound’s activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

The following table and analysis compare 1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid with other pyrazole-4-carboxylic acid derivatives, focusing on structural features, physicochemical properties, and reported applications.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Properties/Activities References
This compound 1103427-25-3 C₈H₁₀N₂O₂ 166.18 Cyclopropylmethyl Intermediate; moderate safety hazards
1-Cyclopropyl-1H-pyrazole-4-carboxylic acid 1622883-44-6 C₇H₈N₂O₂ 152.15 Cyclopropyl Synthetic intermediate; lower molecular weight
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde N/A C₁₇H₁₂N₂O₂ 276.29 Benzoyl, phenyl, aldehyde Antioxidant, anti-inflammatory activity (IC₅₀ ~10–20 μM)
1-(3-Pyridinyl)-1H-pyrazole-4-carboxylic acid ethyl ester 741717-60-2 C₁₁H₁₁N₃O₂ 217.22 Pyridinyl, ethyl ester Melting point: 87–89°C; ester derivative
1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid 1349718-93-9 C₉H₁₂N₂O₂ 180.21 Cyclobutylmethyl Higher molecular weight; stable at RT
1-Methyl-1H-pyrazole-4-carboxylic acid 5952-92-1 C₅H₆N₂O₂ 126.11 Methyl Simpler structure; research applications
1-(3-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid 1155065-29-4 C₁₂H₁₂N₂O₃ 232.24 Methoxybenzyl Pharmaceutical intermediate

Structural and Physicochemical Comparisons

  • Substituent Effects: Cyclopropylmethyl vs. The molecular weight difference (~14 g/mol) reflects the additional methylene group . Aromatic vs. Aliphatic Substituents: Derivatives with aromatic groups (e.g., benzoyl, phenyl, pyridinyl) exhibit higher molecular weights and enhanced π-π stacking capabilities, which correlate with biological activities like antioxidant and anti-inflammatory effects . In contrast, aliphatic substituents (e.g., cyclopropylmethyl) prioritize stability and synthetic versatility .
  • Functional Group Impact :

    • The carboxylic acid group at the 4-position enables hydrogen bonding and salt formation, critical for solubility and interactions in biological systems. Ester derivatives (e.g., ethyl ester in CAS 741717-60-2) trade acidity for lipophilicity, altering bioavailability .

Biological Activity

1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole class, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyclopropylmethyl group attached to the pyrazole ring, which is substituted with a carboxylic acid at the 4-position. This unique structure contributes to its biological activity by influencing its interaction with various biological targets.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX-1 and COX-2) and phospholipase A2. These actions contribute to its potential in managing conditions like rheumatoid arthritis and other inflammatory diseases.

  • Study Findings : In vitro studies demonstrated that this compound effectively reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, comparable to standard anti-inflammatory drugs like indomethacin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Its structure allows it to interact with bacterial membranes, leading to disruption and cell death.

  • Case Study : A study reported that derivatives of pyrazole compounds showed promising activity against various bacterial strains, including E. coli and Staphylococcus aureus. The presence of the cyclopropyl group may enhance membrane permeability, facilitating better antimicrobial action .

Anticancer Potential

Emerging research suggests that this compound may have anticancer properties. It has been investigated for its ability to inhibit cancer cell proliferation through apoptosis induction.

  • Mechanism : The compound's interaction with specific molecular targets involved in cell cycle regulation and apoptosis pathways has been documented. For instance, it was found to inhibit PAD4 (peptidylarginine deiminase 4), an enzyme linked to cancer progression .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the cyclopropyl group or the carboxylic acid moiety can significantly influence potency and selectivity against biological targets.

ModificationEffect on ActivityReference
Cyclopropyl to methylDecreased potency against COX enzymes
Addition of halogensEnhanced antimicrobial activity

Q & A

Q. What are the optimal synthetic routes for 1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be systematically optimized?

The synthesis of pyrazole-carboxylic acid derivatives typically involves cyclocondensation reactions. For example, ethyl acetoacetate and phenylhydrazine can undergo cyclization under basic conditions to form pyrazole intermediates, followed by hydrolysis to yield carboxylic acids . To optimize reaction conditions:

  • Temperature control : Elevated temperatures (80–100°C) enhance cyclization efficiency but may increase side reactions.
  • Catalyst screening : Use of DMF-DMA (dimethylformamide dimethyl acetal) as a catalyst improves regioselectivity in pyrazole formation .
  • Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) is critical for isolating high-purity products. LC-MS or NMR should confirm purity (>95%) .

Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR can confirm the cyclopropylmethyl group (δ ~1.0–1.5 ppm for cyclopropane protons) and pyrazole ring protons (δ ~6.5–8.0 ppm) .
  • X-ray crystallography : Single-crystal diffraction (using SHELX software ) resolves stereochemical ambiguities. For example, bond angles in the pyrazole ring typically range between 105–110° .
  • FT-IR : Carboxylic acid C=O stretching (~1700 cm1^{-1}) and pyrazole N-H bending (~1550 cm1^{-1}) provide structural validation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • GHS hazards : Skin/eye irritation (Category 2) and respiratory toxicity (Category 3) necessitate PPE: nitrile gloves, lab coats, and goggles .
  • Ventilation : Use fume hoods to minimize inhalation of aerosols or dust.
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve discrepancies in experimental vs. theoretical structural data?

Density Functional Theory (DFT) calculations (e.g., using Gaussian or Amsterdam Density Functional packages) can predict bond lengths, angles, and electronic properties. For instance:

  • Geometry optimization : Compare calculated vs. experimental X-ray structures to identify steric or electronic distortions .
  • Electrostatic potential maps : Reveal nucleophilic/electrophilic sites for reactivity predictions (e.g., cyclopropylmethyl group’s strain effects) .
  • Energy barriers : Simulate reaction pathways to explain low yields in specific synthetic routes .

Q. How do impurities or isomeric byproducts affect biological activity assessments, and how can they be mitigated?

  • Chromatographic separation : Reverse-phase HPLC with C18 columns effectively isolates isomers (e.g., 1,3- vs. 1,5-substituted pyrazoles) .
  • Biological assays : Use orthogonal techniques (e.g., LC-MS-coupled bioassays) to correlate activity with purity. For example, residual solvents like DMF may artificially inhibit enzyme activity .
  • Stability studies : Monitor degradation under physiological conditions (pH 7.4, 37°C) to identify labile functional groups .

Q. What strategies address contradictions in reported synthetic yields or reaction scalability?

  • Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., meta-substituted pyrazoles), while higher temperatures may shift equilibrium toward thermodynamically stable isomers .
  • Scale-up challenges : Batch vs. flow chemistry comparisons can identify bottlenecks (e.g., exothermicity in cyclopropane ring formation) .
  • DoE (Design of Experiments) : Multi-variable optimization (e.g., reactant stoichiometry, solvent polarity) improves reproducibility .

Methodological Considerations

Q. How can researchers validate the compound’s stability under varying storage conditions?

  • Accelerated degradation studies : Expose the compound to light (ICH Q1B), humidity (40°C/75% RH), and oxidative conditions (H2_2O2_2) for 4 weeks. Monitor via HPLC for degradation products .
  • Cryopreservation : Store at –80°C in anhydrous DMSO to prevent hydrolysis of the carboxylic acid group .

Q. What are the limitations of current structural models in predicting biological interactions?

  • Solvent effects : Crystallographic data (e.g., from SHELX ) may not reflect aqueous-phase conformations. MD simulations can model solvation effects.
  • Protein binding assays : Surface plasmon resonance (SPR) or ITC (isothermal titration calorimetry) better capture entropy/enthalpy trade-offs than docking simulations alone .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.